molecular formula C12H14O2 B2640340 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 29765-40-0

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B2640340
CAS No.: 29765-40-0
M. Wt: 190.242
InChI Key: AIKRTHLZCJHDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. These specialized carboxylic acid derivatives demonstrate considerable potential for investigating inflammatory and respiratory disease pathways, particularly through mechanisms involving the inhibition of leukotriene biosynthesis . Cyclopropane derivatives represent an important class of compounds studied as key intermediates in developing therapeutic agents, with research indicating their relevance across multiple disease models including pain, inflammation, and cancer . The structural framework of this compound features the cyclopropane ring system—a strained three-carbon carbocycle—substituted with a carboxylic acid moiety at the 1-position and a (2-methylphenyl)methyl group, creating a multifunctional scaffold for chemical modification and structure-activity relationship studies. This molecular architecture allows researchers to explore sophisticated chemical space in drug discovery efforts, particularly in designing novel enzyme inhibitors and receptor modulators . Current investigations into related cyclopropane derivatives have revealed promising biological activities including antiproliferative effects against human cancer cell lines and vanilloid receptor (VR1) antagonism with potential applications for pain management . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be maintained, and researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKRTHLZCJHDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 2-methylphenylmethyl halide, followed by carboxylation. One common method involves the reaction of 2-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Nitro, halogenated, or other substituted aromatic derivatives.

Scientific Research Applications

Overview

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique cyclopropane structure and a carboxylic acid functional group, with the molecular formula C₁₂H₁₄O₂ and a molar mass of approximately 190.24 g/mol. This compound exhibits significant potential across various scientific research applications due to its structural properties, reactivity, and biological activities.

Medicinal Chemistry

This compound serves as a scaffold in medicinal chemistry for developing novel therapeutic agents. Its structural analogs have been explored for their potential pharmacological effects, particularly in targeting specific biological pathways.

Case Studies :

  • Neuroprotective Agents : Research has indicated that compounds derived from this structure exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
  • Immunosuppressive Properties : Similar compounds have been investigated for their immunosuppressive capabilities, particularly in organ transplantation settings .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a precursor for developing agrochemicals, including herbicides and pesticides. Its unique structure may enhance the efficacy of such compounds while reducing environmental impact.

Example :

  • Plant Protection Agents : Analogous compounds have been developed to protect crops from pests and diseases, demonstrating the utility of cyclopropane derivatives in agriculture .

Environmental Chemistry

Research into the environmental impact of pharmaceuticals has highlighted the need for understanding the behavior of compounds like this compound in ecological systems. Studies focus on its degradation pathways and bioaccumulation factors in aquatic organisms.

Findings :

  • Bioaccumulation Studies : Investigations into how this compound and its metabolites accumulate in aquatic life suggest significant implications for environmental risk assessments .

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C)
1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid 2-Methylbenzyl C₁₂H₁₄O₂ 190.24 N/A N/A
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl C₁₀H₉BrO₂ 257.09 1.671 N/A
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid 4-Methoxybenzyl C₁₂H₁₄O₃ 206.24 1.240 N/A
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid 4-Hydroxybenzyl C₁₁H₁₂O₃ 192.21 N/A N/A
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid 2-Bromobenzyl C₁₁H₁₁BrO₂ 255.11 N/A N/A

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in and ) increase molecular weight and density compared to electron-donating groups (e.g., methoxy in ).

Cyclopropane Ring Modifications

Table 2: Cyclopropane Ring Functionalization

Compound Name Cyclopropane Modification Key Property/Application
1-((1H-Pyrazol-1-yl)methyl)-2-phenylcyclopropane-1-carboxylic acid Pyrazole substituent Inhibitor activity (structural studies)
1,1-Cyclopropane dicarboxylic acid Dicarboxylic acid Precursor for heterocyclic synthesis
1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid Protected amino group Peptide coupling intermediate

Key Observations :

  • Additional functional groups on the cyclopropane ring (e.g., dicarboxylic acid in ) enhance reactivity for further derivatization.
  • Heteroatom-containing substituents (e.g., pyrazole in ) are leveraged for targeted biological interactions.

Key Observations :

  • Base selection (e.g., KOH vs. Na₂CO₃) impacts reaction efficiency and yield .
  • Steric bulk from ortho-substituents (e.g., 2-methylbenzyl in ) may require optimized conditions for cyclopropanation.

Biological Activity

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent research for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a methylphenyl group and a carboxylic acid moiety. This unique structure contributes to its biological properties, influencing its interactions with biological targets.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced biosynthesis of certain metabolites. For example, it acts as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in ethylene biosynthesis in plants .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in antimicrobial drug development .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

Recent research has highlighted the compound's potential therapeutic effects. For instance:

  • Antimicrobial Activity : In vitro tests indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for antibiotic development .
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the active site of ACO2, with binding free energies indicating strong interactions. The binding constants (Kb) ranged from 3.53×1043.53\times 10^4 to 5.94×1045.94\times 10^4 M1^{-1}, highlighting its potential as an effective inhibitor .

Case Studies

A notable case study involved the use of this compound in agricultural applications:

  • Ethylene Biosynthesis Inhibition : The compound was tested in Arabidopsis thaliana models, where it showed promising results in inhibiting ethylene production, leading to delayed fruit ripening and improved shelf life of produce .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameBiological ActivityBinding Constant (Kb)Reference
This compoundAntimicrobial, Anti-inflammatory3.53×1043.53\times 10^4 - 5.94×1045.94\times 10^4 M1^{-1}
Cyclopropane-1,1-dicarboxylic acidEthylene biosynthesis inhibitionNot specified
Trans-2-phenylcyclopropane-1-carboxylic acidAntimicrobialNot specified

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography or recrystallization to isolate the product from byproducts like unreacted intermediates.
  • Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents .

Advanced: How can reaction conditions be optimized to improve yield in cyclopropane ring formation?

Methodological Answer :
Optimizing the Simmons-Smith reaction requires addressing:

  • Catalyst Activity : Use activated zinc-copper couples or ultrasound-assisted activation to enhance reagent reactivity .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reagent solubility, while non-polar solvents (e.g., hexane) may reduce side reactions .
  • Temperature Control : Lower temperatures (0–5°C) minimize ring-opening side reactions, but higher temperatures (25–40°C) accelerate cyclopropanation .

Data Contradiction Analysis :
Conflicting reports on optimal solvent polarity may arise from differences in precursor stability. For example, THF may stabilize reactive intermediates in some systems but degrade them in others. Systematic solvent screening (e.g., via DoE) is recommended .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 0.8–1.5 ppm confirm cyclopropane protons; aromatic protons (δ 6.5–7.2 ppm) verify the 2-methylphenyl group .
    • ¹³C NMR : A carboxyl carbon appears at ~170–175 ppm, while cyclopropane carbons resonate at 15–25 ppm .
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 204 for C₁₂H₁₂O₂⁺) validate the molecular formula .

Validation : Cross-referencing with computational simulations (e.g., DFT) ensures accurate assignment of stereoelectronic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions often arise from:

  • Stereochemical Variants : Enantiomers or diastereomers (e.g., cis vs. trans cyclopropane substituents) may exhibit divergent bioactivities. Chiral HPLC or X-ray crystallography can resolve stereochemistry .
  • Assay Conditions : Differences in cell lines, solvent carriers (e.g., DMSO vs. saline), or concentration ranges (µM vs. mM) can skew results. Standardize protocols using guidelines like OECD 423 for reproducibility .
  • Metabolic Stability : Conjugation with malonyl or glucuronyl groups (observed in plant studies) may alter bioavailability. Use LC-MS to track metabolic products .

Comparative: How does substituent positioning on the cyclopropane ring affect reactivity and biological activity?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fungal CYP51 for antifungal studies). Validate with experimental IC₅₀ values .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding with catalytic residues (e.g., His259 in NMDA receptors) .
  • QSAR Models : Train models with datasets of cyclopropane derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What safety protocols are recommended for handling this compound in the lab?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (GHS hazard code H315/H319) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., CO₂ in carboxylation).
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated biohazard containers .

Advanced: How can regioselectivity challenges in Friedel-Crafts alkylation be addressed?

Q. Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., -OMe) on the benzene ring to guide alkylation to the para position .
  • Catalyst Modulation : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce carbocation rearrangements and improve para-selectivity .
  • Kinetic Control : Short reaction times (≤1 hr) and low temperatures (0°C) favor kinetic over thermodynamic products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.